molecular formula C18H20N2O4S2 B2573666 (1R,5S)-3-(phenylsulfonyl)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 1448034-31-8

(1R,5S)-3-(phenylsulfonyl)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2573666
CAS No.: 1448034-31-8
M. Wt: 392.49
InChI Key: HSUAPOHCELYRTH-UHFFFAOYSA-N
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Description

(1R,5S)-3-(phenylsulfonyl)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[321]octane is a complex organic compound that features a bicyclic structure with sulfonyl groups attached to phenyl and pyridinyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-3-(phenylsulfonyl)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of Sulfonyl Groups: The phenylsulfonyl and pyridinylsulfonyl groups are introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base like triethylamine.

    Purification: The final compound is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-3-(phenylsulfonyl)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the sulfonyl groups or the bicyclic core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sulfonyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,5S)-3-(phenylsulfonyl)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers with specific properties.

Mechanism of Action

The mechanism of action of (1R,5S)-3-(phenylsulfonyl)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups may participate in hydrogen bonding or electrostatic interactions, while the bicyclic core provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane: Lacks the pyridinylsulfonyl group.

    (1R,5S)-3-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane: Lacks the phenylsulfonyl group.

    (1R,5S)-8-azabicyclo[3.2.1]octane: Lacks both sulfonyl groups.

Uniqueness

The presence of both phenylsulfonyl and pyridinylsulfonyl groups in (1R,5S)-3-(phenylsulfonyl)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[321]octane makes it unique compared to similar compounds

Biological Activity

(1R,5S)-3-(phenylsulfonyl)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane is a complex bicyclic compound characterized by the presence of sulfonyl groups attached to both phenyl and pyridinyl rings. This unique structure suggests potential biological activities that are of interest in medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The compound features a bicyclic structure that can be synthesized through several chemical pathways, including:

  • Formation of the Bicyclic Core : Achieved via Diels-Alder reactions.
  • Introduction of Sulfonyl Groups : Utilized sulfonyl chlorides in the presence of bases like triethylamine for sulfonylation reactions.

The final product is purified through column chromatography or recrystallization, ensuring high purity for biological testing .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The sulfonyl groups may facilitate hydrogen bonding or electrostatic interactions, while the bicyclic core contributes structural rigidity, potentially modulating the activity of target molecules .

Pharmacological Properties

Research indicates that this compound may exhibit various pharmacological effects, including:

  • Enzyme Inhibition : Potentially acting as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Binding : Likely to interact with neurotransmitter receptors, suggesting possible central nervous system (CNS) activity.

Case Studies

Several studies have investigated the biological properties of related azabicyclic compounds, highlighting:

  • Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) : A study identified a class of azabicyclic compounds that effectively inhibit NAAA, which plays a crucial role in inflammatory responses. The structure-activity relationship (SAR) studies revealed that modifications to the bicyclic core could enhance inhibitory potency .
  • Antimicrobial Activity : Preliminary assessments suggest that derivatives of bicyclic compounds may possess antimicrobial properties, indicating potential therapeutic applications for this compound .

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
(1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octaneLacks pyridinylsulfonyl groupSimpler structure
(1R,5S)-3-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octaneLacks phenylsulfonyl groupFocused on pyridine interactions
(1R,5S)-8-azabicyclo[3.2.1]octaneLacks both sulfonyl groupsBasic azabicyclic structure

The presence of both phenylsulfonyl and pyridinylsulfonyl groups in this compound distinguishes it from its analogs and may contribute to its unique biological activities .

Properties

IUPAC Name

3-(benzenesulfonyl)-8-pyridin-3-ylsulfonyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S2/c21-25(22,16-5-2-1-3-6-16)18-11-14-8-9-15(12-18)20(14)26(23,24)17-7-4-10-19-13-17/h1-7,10,13-15,18H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUAPOHCELYRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CN=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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